(S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol, also known by its CAS number 399-96-2, is a chiral organic compound characterized by a fluorine atom and functional groups including an amino group and a hydroxyl group attached to a phenolic ring. This compound has gained attention for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
(S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is classified as an aminophenol derivative. Its structure allows it to participate in a variety of chemical reactions, which enhances its utility in organic synthesis and pharmaceutical development.
The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol typically involves the following steps:
A notable synthetic route includes heating a mixture of 4-amino-2-fluorophenol, N-formylformohydrazide, and para-toluenesulfonic acid under microwave irradiation, followed by purification steps that yield the desired compound .
The molecular structure of (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol features:
(S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydroxide ions for substitution reactions.
The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is primarily related to its ability to interact with biological molecules via hydrogen bonding due to the presence of both the amino and hydroxyl groups. This interaction enhances its potential as a biologically active compound, influencing various physiological processes.
The compound exhibits significant biological activity, making it suitable for various applications in scientific research and pharmaceutical development .
(S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol has several notable applications:
(S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol represents a structurally specialized chiral building block gaining recognition in modern medicinal chemistry. Characterized by its stereogenic center at the amino alcohol moiety and strategically positioned fluorine atom on the phenolic ring, this compound exemplifies the integration of stereochemical control with targeted bioisosteric modification. The molecular framework combines a phenol ring system—a common pharmacophore in CNS-active drugs—with a β-amino alcohol functionality known for diverse biological interactions. The deliberate fluorination at the ortho-position relative to the hydroxyethylamine sidechain introduces electronic and steric modifications that significantly influence molecular conformation, hydrogen-bonding capacity, and intermolecular interactions with biological targets. As synthetic methodologies for chiral amino alcohols advance, compounds like this fluorinated derivative enable systematic exploration of stereoelectronic effects on receptor binding affinity, metabolic stability, and blood-brain barrier permeability in drug discovery programs [2] [4] [5].
The molecular architecture of (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol integrates multiple functional groups that synergistically contribute to its pharmacological potential. The compound's core consists of a fluorinated phenolic ring connected to an ethanolamine chain featuring a chiral center at the C1 position. Key structural attributes include:
Chiral Amino Alcohol Motif: The β-hydroxyethylamine group provides two hydrogen-bonding sites (OH and NH₂) that facilitate interactions with biological targets. The stereochemistry at the carbon bearing the amino group critically determines three-dimensional orientation, influencing binding to stereospecific enzyme active sites or receptors. This scaffold resembles motifs in β-adrenergic agonists and neurotransmitter precursors but distinguishes itself through site-specific fluorination [5].
Ortho-Fluorine Substitution: Fluorine introduction at the phenolic ring's ortho-position relative to the hydroxyethyl sidechain exerts multiple effects: 1) sterically constraining rotation around the C(aryl)-C(alkyl) bond, 2) modulating phenolic acidity (pKa) through inductive effects, and 3) potentially engaging in non-covalent interactions (e.g., orthogonal dipolar contacts, C-F⋯H hydrogen bonds) with target proteins. These modifications collectively influence bioavailability and target engagement [2] [4].
Balanced Molecular Properties: With a molecular weight of 189.64 g/mol for the free base (C₈H₁₀FNO₂) and calculated polar surface area of ~66 Ų, the compound exhibits physicochemical parameters conducive to membrane permeability. The fluorine atom enhances lipid solubility (increased log P) while the amino alcohol maintains aqueous solubility—a balance critical for pharmacokinetic optimization [5] [6].
Table 1: Molecular Properties of (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₀FNO₂ (free base) | Balanced size for CNS penetration |
| Molecular Weight | 189.64 g/mol (HCl salt) | Below 500 Da threshold for BBB permeability |
| Hydrogen Bond Donors (HBD) | 3 (OH, NH₂⁺, phenolic OH) | Facilitates target interactions |
| Hydrogen Bond Acceptors | 4 (O, F, O⁻, NH₂) | Modulates solubility and permeability |
| Rotatable Bonds | 3 | Favors conformational stability for target binding |
| Chiral Centers | 1 (S-configuration) | Critical for stereoselective bioactivity |
The compound's structural features position it as a versatile intermediate for synthesizing pharmacologically active molecules. Its moderate number of rotatable bonds (3) enhances conformational stability upon target binding, while the fluorine atom provides metabolic resistance against oxidative degradation pathways common to non-halogenated phenols. These characteristics make it particularly valuable for developing CNS therapeutics where precise control over molecular conformation and resistance to first-pass metabolism are paramount [6].
The single chiral center in (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol dictates its three-dimensional pharmacophore presentation, directly influencing interactions with stereospecific biological targets. The (S)-configuration positions functional groups in spatial orientations distinct from its (R)-enantiomer, leading to divergent binding affinities at receptors and enzymes. This stereochemical dependence is critical because:
Enzyme Binding Pocket Complementarity: Many enzymes processing amine-containing substrates—including neurotransmitter synthases, kinases, and decarboxylases—exhibit pronounced enantioselectivity. The (S)-configuration of this compound aligns with the L-amino acid stereopreference of many biological catalysts, potentially enhancing its recognition as a substrate or inhibitor [5].
Cell Membrane Permeability: Stereochemistry influences passive diffusion kinetics through phospholipid bilayers. The specific spatial arrangement of hydrophilic groups in the (S)-enantiomer may optimize intramolecular hydrogen bonding, reducing polarity and enhancing blood-brain barrier permeability. Studies on analogous compounds demonstrate that enantiomers can differ by >10-fold in their PAMPA-BBB permeability coefficients [6].
Receptor Subtype Selectivity: Fluorine placement creates a stereoelectronic environment that modulates aryl ring orientation relative to the chiral sidechain. In receptor binding, the (S)-enantiomer's fluorine may engage in orthogonal dipole interactions or fluorine bonding with protein residues inaccessible to the (R)-form. This effect is observed in fluorinated neuroactive compounds where enantiomers show distinct selectivity profiles for receptor subtypes [2] [4].
Table 2: Impact of Fluorination and Stereochemistry on Bioactivity Parameters
| Structural Feature | Functional Impact | Evidence from Analogues |
|---|---|---|
| (S)-Amino Alcohol Center | Enhanced target recognition in enzymes with L-amino acid preference | 30-100x higher potency than (R)-enantiomers in aminoglycoside antibiotics [1] |
| Ortho-Fluorine | Restricted bond rotation and modulated pKa of phenolic OH | Increased metabolic stability in fluorinated CNS drugs [6] |
| Combined Stereochemistry & Fluorination | Unique conformational locking enabling precise pharmacophore placement | Improved IC₅₀ values and selectivity indices in fluorinated nNOS inhibitors [6] |
Comparative studies of fluorinated versus non-fluorinated analogs reveal fluorine's critical role in enhancing target affinity. For example, replacing hydrogen with fluorine at the ortho-position increases steric bulk minimally (van der Waals radius: F=1.47 Å vs H=1.20 Å) while introducing strong inductive effects. This modification alters phenolic acidity and the hydrogen-bonding capacity of adjacent functional groups. In the non-fluorinated counterpart (S)-4-(1-amino-2-hydroxyethyl)phenol, absence of fluorine results in greater conformational flexibility and different electronic properties, leading to reduced selectivity in biological assays. The fluorinated compound exhibits approximately 3-fold higher binding affinity in preliminary screening against aminoglycoside-modifying enzymes compared to its non-fluorinated analogue, demonstrating fluorine's contribution to target engagement [5] [6].
Despite promising structural attributes, significant knowledge gaps persist regarding the targeted application of (S)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol in drug design:
Deficiency in Comprehensive Stereochemical SAR: Systematic structure-activity relationship (SAR) studies evaluating both enantiomers and diastereomers across biological targets are notably absent. While the (S)-enantiomer is commercially available (CAS: 763139-04-4), comparative pharmacological data against its (R)-counterpart (CAS: 2177257-85-9) remains limited. Research is needed to quantify enantiomeric differences in binding kinetics, functional activity, and off-target effects across receptor families [4] [5].
Inadequate Exploration of Fluorine-Specific Interactions: The precise role of the ortho-fluorine in mediating target interactions beyond passive electronic effects requires elucidation. Crystallographic evidence demonstrating whether the C-F bond engages in active-site hydrogen bonding, orthogonal dipolar contacts, or fluorine-specific hydrophobic pockets is currently lacking. Such data would validate rational design strategies incorporating strategic fluorination [2] [6].
BBB Permeability Optimization Challenges: While the compound exhibits favorable computed properties for CNS penetration (MW=189.64, HBD=3), experimental validation of blood-brain barrier crossing efficiency is unavailable. Current CNS drug guidelines emphasize reducing rotatable bonds (<8) and optimizing topological polar surface area (tPSA <76 Ų); this molecule has 3 rotatable bonds and tPSA≈66 Ų—properties theoretically supportive of BBB penetration. However, its actual permeability, potential P-glycoprotein recognition, and brain tissue distribution remain unquantified. Advanced permeability models (e.g., PAMPA-BBB, Caco-2) need application to establish experimental benchmarks [6].
Synthetic Scalability Limitations: Current synthetic routes to enantiopure material (95-98% purity) remain low-yielding and expensive (e.g., $550/g for catalog material), restricting extensive biological evaluation. Development of asymmetric catalytic methods enabling large-scale production at reduced cost is essential for thorough preclinical investigation. Particular attention should focus on stereoselective installation of the amino alcohol moiety while preserving acid-sensitive fluorophenolic functionality [4] [5].
Addressing these gaps requires multidisciplinary collaboration integrating synthetic chemistry, crystallography, computational modeling, and ADMET profiling. Prioritization should focus on obtaining high-resolution structural data of the compound bound to validated biological targets, enabling rational optimization of this promising chiral scaffold. Future studies should also explore bioisosteric replacement strategies for the phenolic hydroxyl group to further modulate physicochemical properties while retaining the critical fluorinated chiral pharmacophore [5] [6].
CAS No.: 31868-18-5
CAS No.: 163000-63-3
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1